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molecular formula C15H20FNO3 B8800512 Tert-butyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B8800512
M. Wt: 281.32 g/mol
InChI Key: UPIBFUVZHLYXFG-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

A solution of 4-fluorophenylmagnesium bromide (1M in THF, 11 mL, 11 mmol) was added gradually to a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.85 g, 10 mmol) in diethyl ether (40 mL) during 5 min at ambient temperature. The mixture was stirred for 30 min and thereafter slowly quenched with NH3Cl (10 mL, 3M). The organic phase was isolated and evaporated. The residue was purified by flash chromatography (SiO2 2:1 heptane/EtOAc) to afford the title compound, which was used without further purification. MS (EI) 208 (M-tBuO)
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[O:10]=[C:11]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12]1>C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]2([OH:10])[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[O:17])[CH2:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Name
Quantity
1.85 g
Type
reactant
Smiles
O=C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenched with NH3Cl (10 mL, 3M)
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2 2:1 heptane/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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